molecular formula C20H23N3O2S2 B2522884 N-(4-butylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252904-00-9

N-(4-butylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2522884
CAS No.: 1252904-00-9
M. Wt: 401.54
InChI Key: AWHNHWDFLAIQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C20H23N3O2S2 and its molecular weight is 401.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Molecular Structure

Research by Subasri et al. on similar thieno[3,2-d]pyrimidine derivatives emphasizes the importance of understanding crystal structures for pharmaceutical applications. These studies reveal the folded conformation of such compounds, highlighting intramolecular hydrogen bonding that stabilizes their structures, which could be critical for drug design and understanding molecular interactions (Subasri et al., 2016) (Subasri et al., 2017).

Antitumor Activities

The synthesis and evaluation of antitumor activities of new 4-substituted thieno[3,2-d]pyrimidine derivatives by Hafez and El-Gazzar indicate that these compounds have significant potential in cancer therapy. Their study demonstrated that these derivatives show potent anticancer activity against various human cancer cell lines, suggesting a promising area for further investigation of similar compounds for therapeutic use (Hafez & El-Gazzar, 2017).

Antifolate Inhibitors

Gangjee et al. explored the potential of thieno[2,3-d]pyrimidine scaffolds as dual inhibitors of thymidylate synthase and dihydrofolate reductase, which are critical enzymes in nucleotide biosynthesis. Their research demonstrates the high efficacy of these compounds as inhibitors, offering a foundation for developing novel antifolate drugs that could leverage the specific structure of "N-(4-butylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide" for enhanced therapeutic effects (Gangjee et al., 2008).

Synthesis and Drug Development

The work on synthesis and pharmacological evaluation of derivatives, such as those by Shukla et al., underlines the critical role of structural modification in developing more effective and soluble inhibitors for therapeutic use. Such studies pave the way for utilizing "this compound" in drug development, focusing on improving solubility and potency (Shukla et al., 2012).

Properties

IUPAC Name

N-(4-butylphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-3-5-6-14-7-9-15(10-8-14)21-17(24)13-27-20-22-16-11-12-26-18(16)19(25)23(20)4-2/h7-12H,3-6,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHNHWDFLAIQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.